molecular formula C4H6BNO2 B1586875 2-Pyrrolylboronic acid CAS No. 763120-43-0

2-Pyrrolylboronic acid

Cat. No.: B1586875
CAS No.: 763120-43-0
M. Wt: 110.91 g/mol
InChI Key: WADSQZHEAXPENM-UHFFFAOYSA-N
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Description

2-Pyrrolylboronic acid is an organic compound with the chemical formula C₄H₆BNO₂. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its utility in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

2-Pyrrolylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with palladium catalysts, facilitating the transmetalation step in the coupling reaction . Additionally, this compound can interact with other boronic acids and organic compounds, enhancing its reactivity and stability in biochemical processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes and altering metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For instance, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme’s active site . Additionally, this compound can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors . These interactions can lead to changes in the expression levels of target genes, thereby influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that this compound can have sustained effects on cellular functions, such as prolonged inhibition of enzyme activity or persistent changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results involving this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical or physiological response . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to boron metabolism and organic acid metabolism . This compound can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For instance, this compound can be metabolized by boron transporters and enzymes, leading to the formation of boron-containing metabolites . These metabolic interactions are important for understanding the biochemical fate and function of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Additionally, this compound can bind to specific proteins, such as boron transporters, which facilitate its localization and accumulation in certain cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as post-translational modifications or interactions with targeting signals . For example, this compound can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, it can be directed to other organelles, such as mitochondria or lysosomes, where it can affect metabolic processes and cellular functions . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical roles and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyrrolylboronic acid can be synthesized through several methods, including:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These typically involve the use of robust and scalable reactions such as halogen-metal exchange followed by borylation, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Pyrrolylboronic acid is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1H-pyrrol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADSQZHEAXPENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400625
Record name 2-Pyrrolylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763120-43-0
Record name 2-Pyrrolylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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